molecular formula C10H9N3O B6240223 1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one CAS No. 106535-30-2

1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one

Cat. No. B6240223
CAS RN: 106535-30-2
M. Wt: 187.2
InChI Key:
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Description

“1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their broad range of applications in pharmaceuticals and agrochemicals . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one”, often involves reactions like “Click” chemistry and Suzuki–Miyaura cross-coupling reaction . For example, a series of novel 1H-1,2,3-triazole analogs were synthesized via these reactions in aqueous medium .


Molecular Structure Analysis

The molecular structure of “1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one” and similar compounds is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .


Chemical Reactions Analysis

The chemical reactions involving “1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one” and similar compounds often involve the formation of hydrogen bonds with different targets . This leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one” and similar compounds are often determined by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

Mechanism of Action

The mechanism of action of “1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one” and similar compounds often involves inhibitory potential against certain enzymes. For example, these compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . They exhibit inhibitory potential through direct binding with the active site residues of the enzyme .

Safety and Hazards

The safety of “1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one” and similar compounds is evaluated in vitro. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of “1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one” and similar compounds involve the discovery and development of more effective and potent agents . These compounds are one of the most important active pharmaceutical scaffolds and their further study can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one involves the reaction of 1-phenyl-1H-1,2,4-triazole-5-carboxylic acid with ethyl chloroformate, followed by reduction with sodium borohydride.", "Starting Materials": [ "1-phenyl-1H-1,2,4-triazole-5-carboxylic acid", "ethyl chloroformate", "sodium borohydride", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 1-phenyl-1H-1,2,4-triazole-5-carboxylic acid in methanol.", "Step 2: Add ethyl chloroformate dropwise to the solution while stirring.", "Step 3: Allow the reaction mixture to stir at room temperature for 2 hours.", "Step 4: Pour the reaction mixture into a separatory funnel and extract with diethyl ether.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain 1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethyl formate.", "Step 7: Dissolve 1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethyl formate in methanol.", "Step 8: Add sodium borohydride to the solution while stirring.", "Step 9: Allow the reaction mixture to stir at room temperature for 2 hours.", "Step 10: Pour the reaction mixture into a separatory funnel and extract with diethyl ether.", "Step 11: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 12: Concentrate the organic layer under reduced pressure to obtain 1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one." ] }

CAS RN

106535-30-2

Product Name

1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one

Molecular Formula

C10H9N3O

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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